4-tert-butyl-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(2,3)14-7-5-13(6-8-14)17(25)21-11-16-22-23-18(27-16)28-12-15(24)20-9-10-26-4/h5-8H,9-12H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORVQFIEQDXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the methoxyethylamino group: This step involves the reaction of the oxadiazole intermediate with 2-(2-methoxyethylamino)-2-oxoethyl chloride under basic conditions.
Attachment of the benzamide moiety: The final step involves coupling the functionalized oxadiazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and functional groups.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the methoxyethylamino group could play crucial roles in binding interactions, while the sulfanyl linkage might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Structural Features of Analogues
Similar compounds share the 1,3,4-oxadiazole scaffold and benzamide/sulfonamide groups but differ in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:
Functional Insights
- Antifungal Activity : LMM5 and LMM11 demonstrate efficacy against Candida albicans via thioredoxin reductase inhibition. The tert-butyl group in the target compound may enhance membrane permeability compared to LMM5’s benzyl group or LMM11’s cyclohexyl substituent .
- Enzyme Inhibition: highlights 1,3,4-oxadiazole derivatives as histone deacetylase (HDAC) inhibitors. While the target compound’s tert-butyl group may favor hydrophobic interactions, its methoxyethyl chain could engage in hydrogen bonding, similar to amino acid-based substituents in HDAC inhibitors .
Biological Activity
The compound 4-tert-butyl-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and findings from relevant studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tert-butyl group, a carbamoyl moiety, and a 1,3,4-oxadiazole ring, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus |
| Similar Oxadiazole Derivatives | Antifungal | Candida albicans |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Studies suggest that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Antitumor Activity
Research has shown that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. For example, compounds similar to this compound have been tested against various cancer cell lines with promising results.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in microbial metabolism.
- Cell Membrane Disruption : It can compromise the integrity of bacterial membranes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- A study published in Pharmaceutical Research highlighted the antibacterial effects of oxadiazole derivatives against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability upon treatment with these compounds.
- Another investigation focused on the anti-cancer properties of similar oxadiazole derivatives showed that they could inhibit tumor growth in xenograft models.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Structural confirmation and purity assessment rely on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group identification and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of characteristic peaks (e.g., C=O, N-H stretches) .
- Chromatography : HPLC or TLC for purity analysis (>95% purity required for biological assays) .
Advanced: How can researchers optimize synthesis yield and purity?
Answer:
Optimization strategies include:
- Reaction condition tuning : Adjusting temperature (e.g., controlled reflux vs. room temperature) and solvent polarity (DMF for polar intermediates) .
- Catalyst selection : Using coupling agents like EDCI/HOBt for efficient amide bond formation .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility .
- Design of Experiments (DOE) : Statistical methods (e.g., factorial design) to identify critical parameters (e.g., molar ratios, reaction time) .
Advanced: What strategies elucidate structure-activity relationships (SAR)?
Answer:
SAR studies focus on:
- Functional group modifications : Replacing the tert-butyl group with other alkyl/aryl moieties to assess steric/electronic effects .
- In vitro assays : Testing antimicrobial (MIC assays) or anticancer (cell viability) activity against control compounds .
- Computational modeling : Molecular docking to predict binding affinities (e.g., with kinase targets) .
Q. Table 2: Example SAR Findings
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of oxadiazole with thiadiazole | Reduced antifungal activity | |
| Addition of methoxyethyl group | Enhanced solubility and target binding |
Advanced: How do discrepancies in biological activity reports inform research?
Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Compound purity : Impurities >5% may skew IC₅₀ values; rigorous HPLC validation is critical .
- Mechanistic ambiguity : Off-target effects (e.g., ROS generation vs. enzyme inhibition) require orthogonal assays (e.g., Western blotting) .
Data Analysis: How to resolve conflicting mechanistic data?
Answer:
Approaches include:
- Comparative studies : Parallel testing with known inhibitors (e.g., kinase inhibitors for anticancer activity) .
- Orthogonal assays : Combining enzyme inhibition (e.g., fluorogenic substrates) with cellular apoptosis assays .
- Molecular dynamics simulations : Modeling compound-protein interactions over time to validate binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
